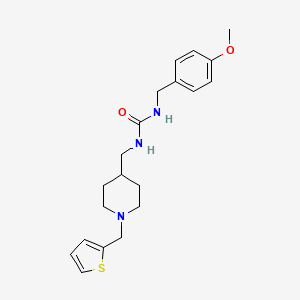

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQNAQLIGJIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The key steps include:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophen-2-ylmethyl group through nucleophilic substitution reactions.

Preparation of the Methoxybenzyl Isocyanate: This involves the reaction of 4-methoxybenzylamine with phosgene or a phosgene substitute to form the corresponding isocyanate.

Coupling Reaction: The piperidine derivative is then reacted with the methoxybenzyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated thiophen derivatives.

Scientific Research Applications

The compound has been studied for its antiproliferative properties, particularly against various cancer cell lines. Research indicates that derivatives of urea compounds, including this specific structure, exhibit significant antiproliferative effects.

Antiproliferative Studies

In a study evaluating a series of urea derivatives, it was found that compounds with similar structures demonstrated notable antiproliferative activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. For instance, one derivative showed an IC50 value significantly lower than established standards, indicating high efficacy in inducing apoptosis in cancer cells and arresting the cell cycle at the G1 phase .

Study on Urea Derivatives

A comprehensive evaluation of urea derivatives highlighted the biological potential of compounds structurally related to 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea. These studies involved:

- In Vitro Testing : Assessing the effectiveness against various cancer cell lines.

- Mechanistic Insights : Utilizing flow cytometry and other biochemical assays to elucidate the pathways affected by treatment with these compounds .

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications in oncology, particularly as novel chemotherapeutic agents. Further research is necessary to evaluate the pharmacokinetics and toxicity profiles in vivo.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzyl and thiophen-2-ylmethyl groups can enhance binding affinity and specificity, while the piperidinylmethyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

- 4-Methoxybenzyl vs. 4-Fluorobenzyl : The methoxy group (electron-donating) may enhance solubility and π-stacking, while the fluoro group (electron-withdrawing) in could improve membrane permeability but reduce metabolic stability.

- Thiophen-2-ylmethyl vs. Pyrazin-2-yl : Thiophene’s sulfur atom increases lipophilicity and resistance to oxidative metabolism compared to pyrazine, which offers hydrogen-bonding via nitrogen atoms .

Research Findings and Implications

- Thiophene Advantage : The thiophene moiety in the target compound may offer superior metabolic stability over furan or pyridine derivatives, as sulfur is less prone to oxidative degradation .

- Methoxy vs. Trifluoromethyl : The 4-methoxy group balances solubility and binding affinity, whereas trifluoromethyl groups (e.g., in ) enhance potency but may increase toxicity.

- Piperidine Flexibility : The piperidine-4-ylmethyl group allows conformational adaptability, critical for target engagement in enzymes like soluble epoxide hydrolases .

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the realms of pain modulation and immunosuppression. This article synthesizes findings from various studies, providing a comprehensive view of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a urea linkage with a methoxybenzyl group and a piperidine moiety substituted with a thiophenyl group. Its synthesis typically involves the reaction of 4-methoxybenzylamine with an appropriate isocyanate under mild conditions, often utilizing bases such as triethylamine to facilitate the formation of the urea bond .

Structural Formula

Pain Modulation

Research indicates that derivatives similar to this compound exhibit modulatory effects on P2X3 receptors, which are critical in pain pathways. These compounds have been shown to possess analgesic properties, making them potential candidates for pain management therapies .

Immunosuppressive Effects

A study on related compounds demonstrated significant immunosuppressive effects, particularly in modulating both innate and adaptive immune responses in vivo. For instance, compounds like 3,5-bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one exhibited a dose-dependent reduction in neutrophil migration and phagocytic activity, suggesting that similar mechanisms may be at play for this compound .

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl and thiophene groups may enhance binding affinity and specificity, while the urea moiety allows for hydrogen bonding with target proteins . This interaction can influence protein activity, potentially leading to therapeutic effects.

Case Studies

- Pain Management : In a controlled study involving animal models, compounds structurally similar to this compound were administered to assess their analgesic effects. Results indicated a significant reduction in pain responses compared to control groups .

- Immunosuppression : In another study focusing on immunological responses, mice treated with related compounds showed reduced levels of pro-inflammatory cytokines and improved outcomes in models of autoimmune disease .

Comparative Analysis

Q & A

Q. What strategies mitigate off-target effects in preclinical studies?

- Methodological Answer :

- Selectivity Profiling : Compare activity against primary target vs. related isoforms (e.g., kinase family members).

- Metabolite Identification : LC-MS/MS to detect reactive intermediates that may cause toxicity.

- CRISPR Knockout Models : Validate target specificity using isogenic cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.